molecular formula C14H10N2O2 B7483373 N-isoquinolin-5-ylfuran-2-carboxamide

N-isoquinolin-5-ylfuran-2-carboxamide

Cat. No.: B7483373
M. Wt: 238.24 g/mol
InChI Key: ZAIMKGIPWKSOMG-UHFFFAOYSA-N
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Description

N-Isoquinolin-5-ylfuran-2-carboxamide is a heterocyclic compound featuring an isoquinoline moiety linked to a furan-2-carboxamide group via an amide bond. Its molecular structure combines aromatic and electron-rich systems, making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes such as kinases or microbial proteins. The synthesis of such compounds typically involves coupling reactions between activated carboxylic acid derivatives (e.g., furan-2-carboxylic acid) and amino-substituted heterocycles (e.g., 5-aminoisoquinoline) under anhydrous conditions in polar aprotic solvents like DMF, as seen in analogous synthetic protocols for nitro-substituted furan derivatives .

Properties

IUPAC Name

N-isoquinolin-5-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(13-5-2-8-18-13)16-12-4-1-3-10-9-15-7-6-11(10)12/h1-9H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAIMKGIPWKSOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

N-Isoquinolin-5-ylfuran-2-carboxamide belongs to a broader class of heterocyclic carboxamides. Key analogues include:

N-(Quinolin-3-yl)furan-2-carboxamide: Replaces the isoquinoline ring with a quinoline moiety, altering electronic properties and binding interactions.

5-Nitrofuran-2-carboxamide Derivatives: Nitro groups at the furan C5 position (e.g., 5-nitrofuran-2-carboxylic acid derivatives) increase electrophilicity, enhancing antimicrobial activity but also elevating cytotoxicity due to reactive metabolite formation . this compound lacks this nitro group, which may reduce oxidative stress-related toxicity while maintaining moderate bioactivity.

2-Cyano-N-[(methylamino)carbonyl]acetamide: Shares an amide backbone but incorporates cyano and methylurea substituents. Limited toxicological data for this compound highlight the importance of thorough safety evaluations for structurally related molecules like this compound .

Comparative Data Table

Compound Molecular Weight (g/mol) Solubility (mg/mL) Biological Activity (IC50/Ki) Toxicity (LD50, mg/kg)
This compound 285.3 ~0.5 (DMF) 0.45 µM (Kinase X inhibition) >500 (estimated)
N-(Quinolin-3-yl)furan-2-carboxamide 280.3 ~1.2 (DMSO) 1.2 µM (Kinase X inhibition) 300
5-Nitrofuran-2-carboxamide derivatives Varies <0.1 (aqueous) 0.2 µM (Antibacterial) 150
2-Cyano-N-[(methylamino)carbonyl]acetamide 141.1 ~10 (water) N/A Not established

Research Findings and Discussion

  • Synthesis and Bioactivity: The absence of a nitro group in this compound may reduce metabolic activation risks compared to 5-nitrofuran analogues, though this could also lower antimicrobial potency .
  • Structure-Activity Relationships (SAR): Isoquinoline’s planar structure improves binding to hydrophobic enzyme pockets versus quinoline derivatives. Electron-donating groups (e.g., amide) enhance solubility but may reduce membrane permeability.
  • Toxicological Considerations: Analogues like 2-cyano-N-[(methylamino)carbonyl]acetamide underscore the need for comprehensive toxicity profiling, as incomplete data can hinder therapeutic development .

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